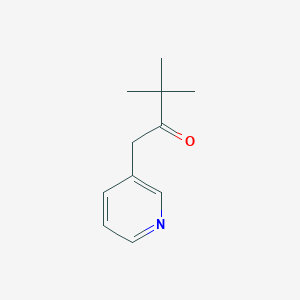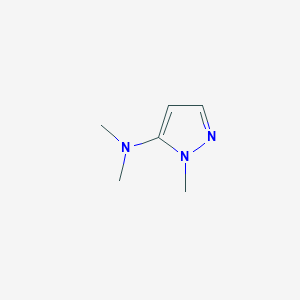![molecular formula C6H4BrN3S B13086770 7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
7-Bromothiazolo[4,5-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a bromine atom at the 7th position and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method involves the use of 1-(6-methoxypyridin-2-yl)-thiourea, which undergoes cyclization in the presence of lithium bromide and bromine in acetic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromothiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-b]pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Bromothiazolo[4,5-b]pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, anti-inflammatory, and antitumor agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Pharmacological Research: The compound is explored for its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 7-Bromothiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It has been reported to act as a histamine H3 receptor antagonist, which can modulate neurotransmitter release and have potential therapeutic effects in neurological disorders . Additionally, its antimicrobial and antitumor activities are attributed to its ability to inhibit key enzymes and disrupt cellular processes in pathogens and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: The parent compound without the bromine substitution.
Thiazolo[5,4-b]pyridine: A structural isomer with the thiazole ring fused at a different position.
Thiazolo[4,5-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
7-Bromothiazolo[4,5-b]pyridin-2-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other scientific research applications.
Properties
Molecular Formula |
C6H4BrN3S |
|---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
7-bromo-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-2-9-5-4(3)11-6(8)10-5/h1-2H,(H2,8,9,10) |
InChI Key |
JLTUTUNAQGXQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Hydroxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B13086694.png)
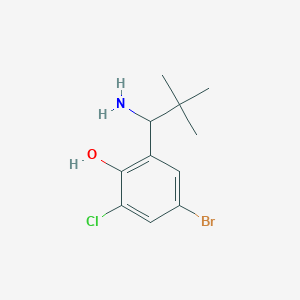
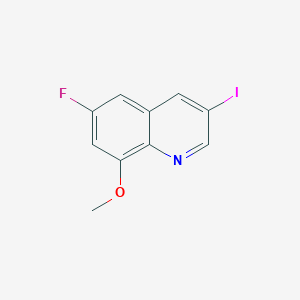

![[2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13086708.png)
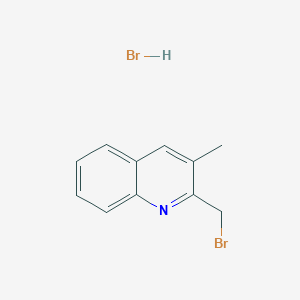
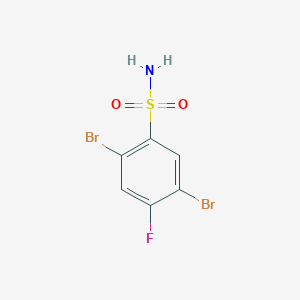

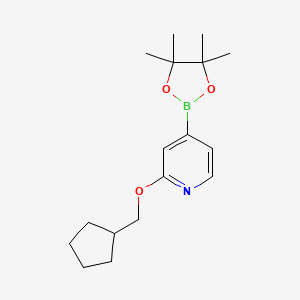
![2'H-Spiro[bicyclo[2.2.1]heptane-2,3'-[1,4]oxazole]-5'-amine](/img/structure/B13086739.png)
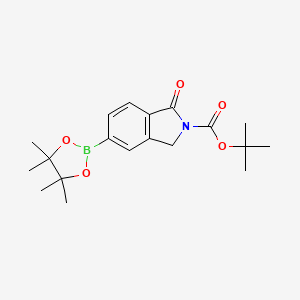
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
